molecular formula C8H6F2N2O2 B11823468 (E)-N-(2,3-Difluorophenyl)-2-(hydroxyimino)acetamide

(E)-N-(2,3-Difluorophenyl)-2-(hydroxyimino)acetamide

Cat. No.: B11823468
M. Wt: 200.14 g/mol
InChI Key: YMBBUGISGQLGIK-WCIBSUBMSA-N
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Description

(E)-N-(2,3-Difluorophenyl)-2-(hydroxyimino)acetamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a hydroxyimino functional group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,3-Difluorophenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 2,3-difluoroaniline with glyoxylic acid oxime. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydroxyimino group. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reactant concentrations, reaction time, and purification techniques, is crucial to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,3-Difluorophenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of the hydroxyimino group can yield amines or hydroxylamines.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2,3-Difluorophenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The difluorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2,4-Difluorophenyl)-2-(hydroxyimino)acetamide
  • (E)-N-(2,3-Dichlorophenyl)-2-(hydroxyimino)acetamide
  • (E)-N-(2,3-Difluorophenyl)-2-(hydroxyimino)propionamide

Uniqueness

(E)-N-(2,3-Difluorophenyl)-2-(hydroxyimino)acetamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its electronic properties and reactivity. This compound’s distinct structural features may result in different biological activities or chemical behaviors compared to its analogs.

Properties

Molecular Formula

C8H6F2N2O2

Molecular Weight

200.14 g/mol

IUPAC Name

(2Z)-N-(2,3-difluorophenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C8H6F2N2O2/c9-5-2-1-3-6(8(5)10)12-7(13)4-11-14/h1-4,14H,(H,12,13)/b11-4-

InChI Key

YMBBUGISGQLGIK-WCIBSUBMSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)NC(=O)/C=N\O

Canonical SMILES

C1=CC(=C(C(=C1)F)F)NC(=O)C=NO

Origin of Product

United States

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